2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including “this compound”.Scientific Research Applications
Intramolecular Cyclization
A novel method has been developed for synthesizing pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides, leveraging a new promoter for a Boekelheide-type reaction. This approach, compatible with amino groups, offers new possibilities for intramolecular cyclizations, indicating potential applications in synthesizing complex N-heterocycles including structures related to 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine (Massaro et al., 2011).
Spin-Crossover and Phase Changes in Iron(II) Complexes
Research on iron(II) complexes of sulfonyl-containing ligands, including those analogous to this compound, reveals intricate interplays between spin-crossover phenomena and crystallographic phase transitions. These findings suggest the utility of such sulfonyl-modified ligands in designing functional materials with tunable magnetic properties (Cook et al., 2015).
Synthesis of Functionalized Aziridines and N-heterocycles
Sulfur ylides react with tert-butylsulfinyl aminals to yield chiral, nonracemic aziridines, which can be further transformed into functionalized pyrrolidines or piperidines under varying conditions. This pathway underscores the role of sulfonyl compounds in accessing diverse N-heterocycles, pertinent to structures similar to this compound (Kokotos & Aggarwal, 2007).
Aminosulfonylation for Synthesizing Sulfonylmethyl N-heterocycles
A study describes the aminosulfonylation of alkenyl sulfonamides, using iodine and TBHP, to synthesize various sulfonylmethyl piperidines and pyrrolidines. This method illustrates an efficient strategy to incorporate sulfonyl functionalities into N-heterocyclic frameworks, relevant to derivatives of this compound (Xu et al., 2019).
Antimicrobial Activity of Sulfonamido Derivatives
The synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, starting from 4-(piperidin-1-sulfonyl)phenyl hydrazone, has been explored. Some of these compounds exhibit antimicrobial activity, indicating the potential of sulfonyl-containing N-heterocycles in developing new antimicrobial agents (Ammar et al., 2004).
Future Directions
The future directions in the research of piperidine derivatives, including “2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of more efficient synthesis methods and the exploration of their pharmacological applications .
Properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-2-3-12-20(17,18)16-10-7-13(8-11-16)19-14-6-4-5-9-15-14/h4-6,9,13H,2-3,7-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGULHSQBJNNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.